![molecular formula C29H38O10 B13834039 [(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-16-acetyloxy-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-2-yl] benzoate](/img/structure/B13834039.png)
[(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-16-acetyloxy-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-2-yl] benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,13-Dideacetyl-9,10-didebenzoyltaxchinin C: is a natural product derived from the plant Taxus chinensis var. mairei . This compound belongs to the class of diterpenoid natural products, which are structurally similar to Taxol . It is characterized by its white to light yellow crystalline solid form and has low solubility .
Métodos De Preparación
Industrial Production Methods: The compound is primarily produced in small quantities for scientific research purposes .
Análisis De Reacciones Químicas
Types of Reactions: 7,13-Dideacetyl-9,10-didebenzoyltaxchinin C can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 7,13-Dideacetyl-9,10-didebenzoyltaxchinin C is used as a reference standard and a starting material for the synthesis of other complex molecules .
Biology: In biological research, this compound is studied for its potential biological activities, including its effects on cell growth and apoptosis .
Medicine: Although not used directly in medicine, 7,13-Dideacetyl-9,10-didebenzoyltaxchinin C serves as a valuable tool in the development of new therapeutic agents, particularly in cancer research .
Industry: Its industrial applications are limited, but it is used in the production of research chemicals and as a standard in analytical laboratories .
Mecanismo De Acción
The exact mechanism of action of 7,13-Dideacetyl-9,10-didebenzoyltaxchinin C is not fully understood. it is believed to interact with cellular pathways involved in cell division and apoptosis. The compound may target microtubules, similar to Taxol, thereby inhibiting cell division and promoting cell death .
Comparación Con Compuestos Similares
- 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A
- 9-Deacetyl-9-benzoyl-10-debenzoyl-4β,20-epoxytaxchinin A
- 13-O-Deacetyltaxumairol Z
Comparison: Compared to these similar compounds, 7,13-Dideacetyl-9,10-didebenzoyltaxchinin C is unique due to its specific structural modifications, which may confer distinct biological activities and chemical properties .
Propiedades
Fórmula molecular |
C29H38O10 |
|---|---|
Peso molecular |
546.6 g/mol |
Nombre IUPAC |
[(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-16-acetyloxy-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-2-yl] benzoate |
InChI |
InChI=1S/C29H38O10/c1-14-17(31)12-28(26(3,4)36)20(14)21(33)23(34)27(5)18(32)11-19-29(13-37-19,39-15(2)30)22(27)24(28)38-25(35)16-9-7-6-8-10-16/h6-10,17-19,21-24,31-34,36H,11-13H2,1-5H3/t17-,18-,19+,21+,22-,23-,24-,27+,28-,29-/m0/s1 |
Clave InChI |
ULZWCGMUIFQZOD-KIDMXVSKSA-N |
SMILES isomérico |
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@]2(C[C@@H]1O)C(C)(C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O)O |
SMILES canónico |
CC1=C2C(C(C3(C(CC4C(C3C(C2(CC1O)C(C)(C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


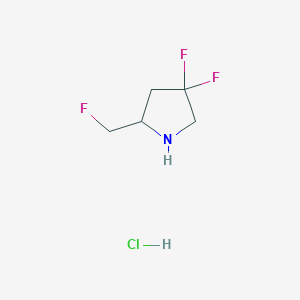
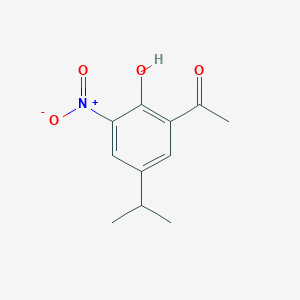
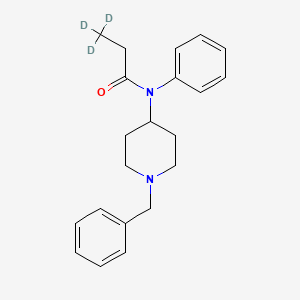


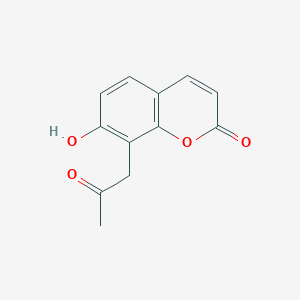


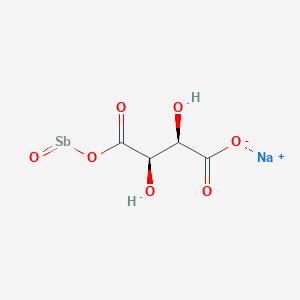
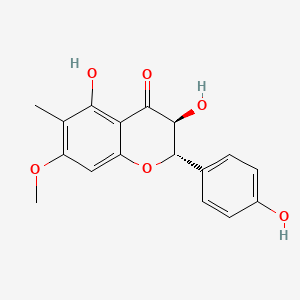
![2-[(2-Chloroacetyl)amino]-2-ethylbutanoic acid](/img/structure/B13834033.png)
![1,3-Diethyl-2-methyl-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate](/img/structure/B13834047.png)
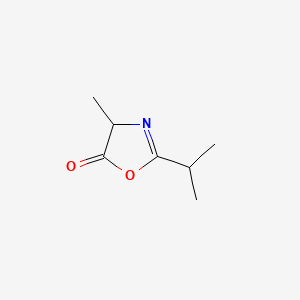
![4-[(2-Bromoacetyl)amino]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate](/img/structure/B13834058.png)
